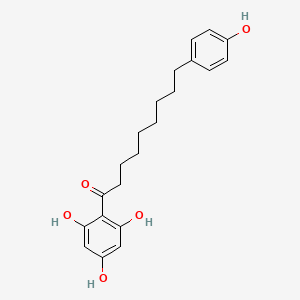
Malabaricone E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malabaricone E is a naturally occurring compound found in the Myristicaceae family, particularly in the arils of Myristica fragrans (nutmeg) and Myristica malabarica. This compound belongs to the class of phenylacylphenols and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malabaricone E typically involves the extraction from natural sources such as the arils of Myristica species The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from natural sources. Large-scale extraction involves the use of organic solvents like ethanol or methanol to extract the compound from the plant material. The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.
Chemical Reactions Analysis
Types of Reactions
Malabaricone E undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of natural preservatives and additives due to its antimicrobial properties.
Mechanism of Action
Malabaricone E exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating cellular redox status.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of various pathogens.
Comparison with Similar Compounds
Similar Compounds
- Malabaricone A
- Malabaricone B
- Malabaricone C
- Malabaricone D
Uniqueness
Malabaricone E is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Compared to other malabaricones, this compound exhibits a broader spectrum of antimicrobial activity and higher potency in certain biological assays.
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)nonan-1-one |
InChI |
InChI=1S/C21H26O5/c22-16-11-9-15(10-12-16)7-5-3-1-2-4-6-8-18(24)21-19(25)13-17(23)14-20(21)26/h9-14,22-23,25-26H,1-8H2 |
InChI Key |
XNMKFKNNXSUXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


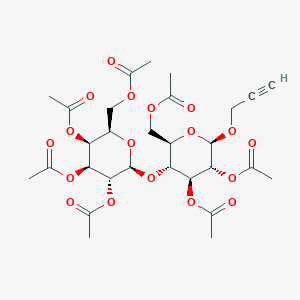
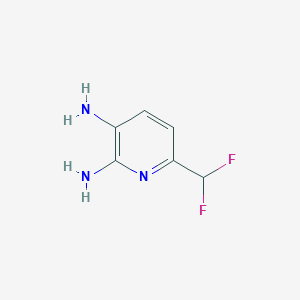
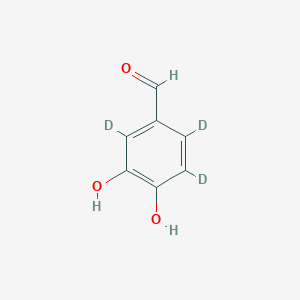

![N-[(1S)-2-[(3R)-3-Hydroxy-1-pyrrolidinyl]-2-oxo-1-phenylethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B15292898.png)
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
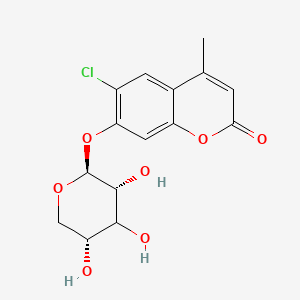

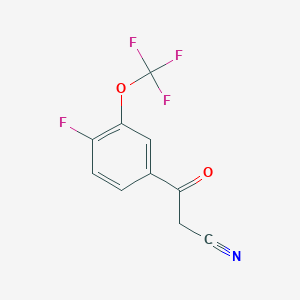
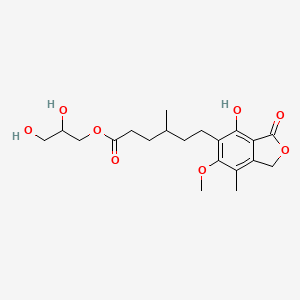
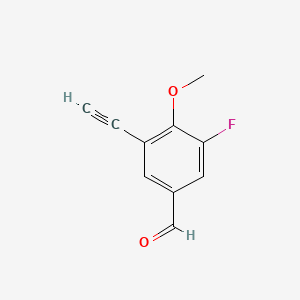
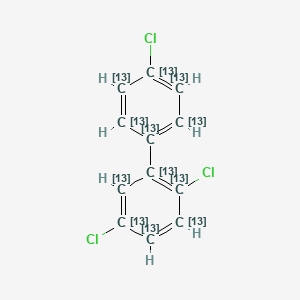
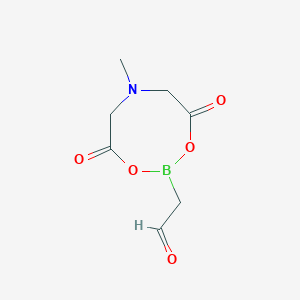
![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)
